5-Chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
5-Chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C13H20BNO4. It has a molecular weight of 265.11 and its structure includes a pyridine ring substituted with chloro, dimethoxy, and tetramethyl-dioxaborolan-2-yl groups .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring which is a six-membered ring with one nitrogen atom. The pyridine ring is substituted at the 2nd and 3rd positions by methoxy groups, at the 4th position by a tetramethyl-dioxaborolan-2-yl group, and at the 5th position by a chloro group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 265.11. The SMILES string representation of this compound is COc1cc(cnc1OC)B2OC©©C©©O2 .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and characterization of related boric acid ester intermediates demonstrate the utility of such compounds in organic synthesis. For instance, the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives involve a three-step substitution reaction. These compounds are characterized using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction and DFT studies confirm their molecular structures, offering insights into their potential as intermediates in further chemical syntheses Huang et al., 2021.
Applications in Conjugated Polymers
The compound's utility extends to the synthesis of conjugated polymers. For example, deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain were synthesized through palladium-catalyzed polycondensation, indicating the relevance of boron-containing intermediates in developing novel polymeric materials Welterlich, Charov, & Tieke, 2012.
Properties
IUPAC Name |
5-chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO4/c1-12(2)13(3,4)20-14(19-12)9-8(15)7-16-11(18-6)10(9)17-5/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOQUBPESVRWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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